molecular formula C19H35N3 B13418482 1,2,3-Tricyclohexylguanidine CAS No. 4833-41-4

1,2,3-Tricyclohexylguanidine

Cat. No.: B13418482
CAS No.: 4833-41-4
M. Wt: 305.5 g/mol
InChI Key: FTWMCSGJSZWKCR-UHFFFAOYSA-N
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Description

1,2,3-Tricyclohexylguanidine is an organic compound with the molecular formula C19H35N3. It is a derivative of guanidine, where the hydrogen atoms are replaced by cyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tricyclohexylguanidine can be synthesized through the reaction of cyclohexylamine with cyanamide, followed by hydrogenation. The reaction typically involves the use of a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tricyclohexylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexyl derivatives, substituted guanidines, and various oxidized or reduced forms of the compound .

Scientific Research Applications

1,2,3-Tricyclohexylguanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Tricyclohexylguanidine involves its interaction with molecular targets such as enzymes and receptors. It acts by binding to specific sites on these molecules, altering their activity and affecting various biochemical pathways. The compound’s cyclohexyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Tricyclohexylguanidine is unique due to its three cyclohexyl groups, which provide enhanced steric hindrance and hydrophobicity. This makes it more effective in certain applications compared to its analogs .

Properties

CAS No.

4833-41-4

Molecular Formula

C19H35N3

Molecular Weight

305.5 g/mol

IUPAC Name

1,2,3-tricyclohexylguanidine

InChI

InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22)

InChI Key

FTWMCSGJSZWKCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3

Origin of Product

United States

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